A Technical Guide to the Physicochemical Properties of 1,6-Naphthyridin-5(6H)-one
A Technical Guide to the Physicochemical Properties of 1,6-Naphthyridin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1,6-naphthyridin-5(6H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering curated data, detailed experimental protocols for property determination, and insights into the biological relevance of the broader 1,6-naphthyridinone scaffold.
Core Physicochemical Properties
A foundational understanding of a compound's physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for 1,6-naphthyridin-5(6H)-one. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem |
| Molecular Weight | 146.15 g/mol | PubChem |
| CAS Number | 23616-31-1 | PubChem |
| Melting Point | 239-241 °C | BoroPharm Inc.[1] |
| Appearance | Solid | BoroPharm Inc.[1] |
| XLogP3 (Computed) | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 49.8 Ų | PubChem |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data are the cornerstone of robust drug development. This section outlines detailed, generalized methodologies for determining key physicochemical properties applicable to heterocyclic compounds such as 1,6-naphthyridin-5(6H)-one.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then quantified.
Apparatus and Reagents:
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Constant temperature shaker bath
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Analytical balance
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Centrifuge
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HPLC or UV-Vis spectrophotometer
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Volumetric flasks and pipettes
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1,6-Naphthyridin-5(6H)-one
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Selected solvent systems (e.g., water, phosphate-buffered saline pH 7.4, n-octanol)
Procedure:
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Add an excess amount of 1,6-naphthyridin-5(6H)-one to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
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Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
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After the equilibration period, allow the suspension to settle.
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Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample at a high speed.
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Accurately dilute the clear supernatant with an appropriate solvent.
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Determine the concentration of 1,6-naphthyridin-5(6H)-one in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
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Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Apparatus and Reagents:
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Calibrated pH meter with an electrode
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Automatic titrator or a burette
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Magnetic stirrer and stir bar
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Beaker
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1,6-Naphthyridin-5(6H)-one
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Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
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Deionized water
Procedure:
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Accurately weigh a sample of 1,6-naphthyridin-5(6H)-one and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.
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Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
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Begin stirring the solution to ensure homogeneity.
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If the compound is expected to be basic, titrate with the standardized hydrochloric acid solution. If it is expected to be acidic, titrate with the standardized sodium hydroxide solution.
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Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.
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Continue the titration well past the equivalence point.
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Plot the recorded pH values against the volume of titrant added.
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The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.
Biological Activity and Signaling Pathways of the 1,6-Naphthyridinone Scaffold
Derivatives of the 1,6-naphthyridinone core have been investigated for a range of biological activities, including:
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Anticancer Activity: Several studies have highlighted the potential of 1,6-naphthyridinone derivatives as anticancer agents. They have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
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c-Met Kinase Inhibitors: Certain 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is often dysregulated in various cancers, and its inhibition can impede tumor growth and metastasis.
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FGFR4 Inhibitors: Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.
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Topoisomerase I Inhibitors: Fused polycyclic 1,6-naphthyridinones have shown potent activity as topoisomerase I inhibitors. Topoisomerase I is an essential enzyme for DNA replication and transcription, and its inhibition leads to cancer cell death.
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Anti-inflammatory Activity: Analogues of 1,6-naphthyridines isolated from natural sources have demonstrated anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[2]
The following diagram illustrates a simplified, representative signaling pathway that can be targeted by 1,6-naphthyridinone derivatives, using the c-Met pathway as an example.
This guide serves as a starting point for researchers interested in 1,6-naphthyridin-5(6H)-one. Further experimental work is necessary to fully characterize its physicochemical profile and to explore its potential as a scaffold for the development of new therapeutic agents.
